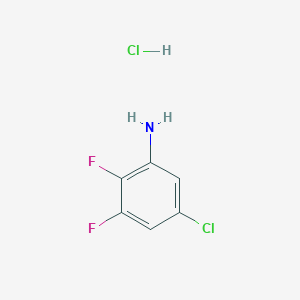

5-Chloro-2,3-difluoroaniline hydrochloride

Description

Properties

IUPAC Name |

5-chloro-2,3-difluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYNQMYGPXFLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination via Halogen Exchange

- Starting from polychlorinated benzenes such as 1,3,5-trichlorobenzene, selective fluorination is achieved by reaction with alkali metal fluorides (e.g., potassium fluoride, cesium fluoride) in the presence of solvents or catalysts.

- The reaction is typically conducted at elevated temperatures (100–250 °C) with suitable catalysts such as copper compounds or specialized amine-phosphorus pentachloride derivatives to enhance fluorination efficiency.

- The fluorination replaces chlorine atoms selectively, yielding 3,5-difluorochlorobenzene or similar intermediates.

Chlorination and Diazotization Steps

- Chlorination of aminopyridines or aminobenzenes is performed to introduce chlorine atoms at desired positions.

- Diazotization of amino groups followed by Sandmeyer reactions allows substitution of amino groups with chlorine or fluorine, facilitating the construction of the halogenated aromatic ring system.

The amino group introduction is typically achieved by nucleophilic aromatic substitution of halogenated precursors with ammonia or ammonium salts under catalytic conditions.

- Reaction of 3,5-difluorochlorobenzene with ammonia in the presence of copper compounds and metal co-catalysts (iron, cobalt, nickel, chromium, molybdenum, zinc) at 100–250 °C.

- Solvents and catalysts facilitate the substitution of chlorine by amino groups, yielding 5-chloro-2,3-difluoroaniline.

- The reaction conditions are optimized to maximize yield and purity, often involving long reaction times and controlled temperature profiles.

Formation of Hydrochloride Salt

- The free base 5-chloro-2,3-difluoroaniline is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound's stability, handling, and crystallinity for industrial applications.

Representative Preparation Method from Patent Literature

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Chlorination of 2-aminopyridine to 2-amino-3,5-dichloropyridine | Chlorinating agent (e.g., thionyl chloride) | Introduction of chlorine atoms on pyridine ring | High yield, selective |

| 2. Diazotization and Sandmeyer reaction | Sodium nitrite, HCl, copper catalyst | Conversion to 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one mixture | Efficient substitution |

| 3. Fluorination | Cesium fluoride + potassium fluoride mixture, sulfolane + DMSO solvents, 145–190 °C, 36 h total | Fluorination of trichloropyridine to 2,3-difluoro-5-chloropyridine | 90% yield, 96.8% purity |

| 4. Amination | Ammonia, copper catalyst, metal co-catalysts, 100–250 °C | Replacement of chlorine by amino group to form 5-chloro-2,3-difluoroaniline | High yield, controlled reaction |

| 5. Hydrochloride salt formation | HCl treatment | Formation of hydrochloride salt | High purity crystalline salt |

(Source: CN106008329A, US5965775A)

Detailed Reaction Conditions and Catalysts

| Parameter | Details |

|---|---|

| Fluorinating agents | Cesium fluoride, potassium fluoride mixture (1:2.5 mol ratio) |

| Solvents for fluorination | Sulfolane and dimethyl sulfoxide (1:1 weight ratio) |

| Fluorination temperature | 145 °C for 17 h, then 190 °C for 19 h |

| Amination catalysts | Copper compounds with metals such as iron, cobalt, nickel, chromium, molybdenum, zinc |

| Amination temperature | 100–250 °C |

| Reaction atmosphere | Nitrogen or inert atmosphere to prevent oxidation |

| Purification | Reduced pressure distillation and crystallization |

Analytical Data Supporting Structure and Purity

- Infrared spectra show characteristic vibrations:

- C=C-H stretching at 3078.2 cm⁻¹

- C=C and C=N stretching at 1598.3 and 1470.3 cm⁻¹

- C–F stretching vibrations at 1173.3, 1245.0, and 1419.1 cm⁻¹

- C–Cl bending and stretching vibrations at 927.5, 896.7, 794.3, and 732.9 cm⁻¹

- Gas chromatography confirms product purity of approximately 96.8–99.8%.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Chlorination of aminopyridine | Thionyl chloride | Ambient to reflux | High | - |

| 2 | Diazotization & Sandmeyer | NaNO2, HCl, Cu catalyst | 0–25 °C | High | - |

| 3 | Fluorination | CsF + KF, sulfolane/DMSO | 145–190 °C, 36 h | 90 | 96.8 |

| 4 | Amination | NH3, Cu & metal catalysts | 100–250 °C | High | >95 |

| 5 | Hydrochloride salt formation | HCl | Ambient | Quantitative | >99 |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-difluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,3-difluoroaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoroaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, affecting their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 5-Chloro-2,3-difluoroaniline hydrochloride with related compounds:

Pharmacological and Chemical Properties

(a) 5-Chloro-2,4-disulphamylaniline

- Structure-Activity Relationship : The sulfamyl groups at positions 2 and 4 confer diuretic properties by inhibiting carbonic anhydrase, reducing sodium reabsorption. Its chlorine substituent enhances metabolic stability .

- Comparison : Unlike 5-Chloro-2,3-difluoroaniline HCl, which lacks sulfamyl groups, this compound’s diuretic efficacy is linked to its ability to mimic mercurial diuretics with lower acidogenicity and resistance .

(b) 5-Chloro-2,1,3-benzothiadiazol-4-amine

- Structural Divergence : The benzothiadiazole ring introduces sulfur and nitrogen heteroatoms, altering electronic properties and bioavailability.

- Application : Primarily an impurity in Tizanidine HCl, highlighting the importance of regiochemical control in synthesis .

(c) 5-Chloro-4-fluoro-dihydrobenzofuran-3-amine HCl

- Ring System Impact : The fused dihydrobenzofuran ring increases steric bulk and alters solubility compared to the planar benzene ring of 5-Chloro-2,3-difluoroaniline HCl.

- Synthetic Utility : Used as a building block in drug development, emphasizing the role of fluorine in modulating pharmacokinetics .

Electronic and Steric Effects

- Substituent Positioning: 2,3-Difluoro vs. In contrast, 2,4-disulphamyl groups prioritize hydrogen bonding and enzyme inhibition . Chlorine at Position 5: Common across all compared compounds, chlorine enhances lipophilicity and stability, critical for membrane penetration in pharmaceuticals.

Biological Activity

5-Chloro-2,3-difluoroaniline hydrochloride is a compound of interest in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chloro-2,3-difluoroaniline hydrochloride is an aromatic amine with the following chemical structure:

- Molecular Formula : C6H5ClF2N·HCl

- Molecular Weight : 195.06 g/mol

- CAS Number : 878285-12-2

The presence of chlorine and fluorine atoms in the structure significantly influences its reactivity and biological interactions.

The biological activity of 5-Chloro-2,3-difluoroaniline hydrochloride can be attributed to its ability to interact with various biomolecules. It may act as:

- Enzyme Inhibitor : The compound can inhibit specific enzymes by binding to their active sites, altering their activity. This property is crucial for developing pharmaceuticals targeting enzyme-related diseases.

- Receptor Modulator : It can also interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.

Biological Activity

Research indicates that 5-Chloro-2,3-difluoroaniline hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to 5-Chloro-2,3-difluoroaniline exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It could induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Toxicological Profile : While exploring its biological activities, researchers also assess the toxicity levels associated with this compound. Toxicological studies indicate potential cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 5-Chloro-2,3-difluoroaniline hydrochloride demonstrated its effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

These results indicate promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Activity

In vitro studies evaluated the effects of 5-Chloro-2,3-difluoroaniline hydrochloride on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

The data suggest that higher concentrations significantly reduce cell viability, indicating potential anticancer activity.

Research Findings

Recent research has focused on synthesizing derivatives of 5-Chloro-2,3-difluoroaniline to enhance its biological activity. Modifications to the aniline structure have led to compounds with improved potency against specific targets.

- Synthesis and Characterization : Various synthetic routes have been explored to obtain derivatives with enhanced biological profiles. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the aromatic ring can significantly affect both biological activity and toxicity profiles.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2,3-difluoroaniline hydrochloride, and how can intermediates be characterized?

- Methodological Answer : Common routes involve sequential halogenation of aniline derivatives. For example:

Nitration followed by halogenation : Start with 2,3-difluoroaniline, introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ under controlled temperatures (0–5°C).

Reductive amination : Use fluorinated nitrobenzene precursors (e.g., 5-chloro-2,3-difluoronitrobenzene) reduced with H₂/Pd-C or Sn/HCl to yield the amine, followed by HCl salt formation.

Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for substituted aniline) and HPLC (≥98% purity). Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate). .

Q. What safety protocols are critical when handling 5-Chloro-2,3-difluoroaniline hydrochloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification due to potential HCl vapor release.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Label as "Carcinogen Suspect" (per OSHA guidelines).

- Waste Disposal : Neutralize aqueous waste with NaHCO₃ before transferring to hazardous waste containers. Solid waste must be incinerated via approved facilities .

Q. Which analytical techniques are most effective for confirming the structure and purity of 5-Chloro-2,3-difluoroaniline hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹⁹F NMR for fluorine environments (e.g., δ -110 to -150 ppm for aromatic F). ¹H NMR should show NH₂ protons as a broad singlet (δ ~5.0 ppm).

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ ion at m/z 208.01 (calculated for C₆H₄ClF₂N·HCl).

- Elemental Analysis : Match experimental C/F/Cl/N percentages (±0.3%) to theoretical values.

- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA) to detect impurities (<0.5% area) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 5-Chloro-2,3-difluoroaniline hydrochloride?

- Methodological Answer : Employ Design of Experiments (DOE) to test variables:

- Temperature : Lower temps (0–10°C) reduce side reactions like over-halogenation.

- Catalyst Loading : Optimize FeCl₃ (5–10 mol%) to balance reactivity vs. catalyst deactivation.

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Monitor by-products via GC-MS and adjust stoichiometry iteratively .

Q. What computational methods can predict regioselectivity in the halogenation of difluoroaniline derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites prone to electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., solvation shells in DMF).

- SAR Studies : Compare with analogs (e.g., 3,5-Dichloro-2,4-difluoroaniline) to validate predictive models .

Q. How should researchers resolve contradictions in reported solubility data for 5-Chloro-2,3-difluoroaniline hydrochloride?

- Methodological Answer :

- Replicate Experiments : Test solubility in DMSO, methanol, and water under controlled humidity (e.g., 25°C, 60% RH).

- Purity Assessment : Use Karl Fischer titration to quantify residual moisture (may artificially increase aqueous solubility).

- Crystallography : Compare crystal packing (via XRD) to identify polymorphic forms affecting solubility .

Q. What strategies assess the thermal stability of 5-Chloro-2,3-difluoroaniline hydrochloride under storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 5°C/min to 300°C; <5% mass loss below 150°C indicates stability.

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- FTIR Spectroscopy : Track HCl release (broad peak ~2500 cm⁻¹ for HCl gas) .

Q. How can regiochemical outcomes be controlled during the synthesis of polyhalogenated aniline derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., -SO₃H) to steer halogenation to meta/para positions.

- Catalytic Fluorination : Use AgF/CuCl₂ systems for selective F introduction.

- Kinetic vs. Thermodynamic Control : Lower temps favor kinetic products (e.g., ortho-F), while higher temps favor thermodynamic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.